Fetidone A

Description

Contextualization of Fetidone A within Natural Product Chemistry

Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally diverse compounds with significant biological activities. nih.govacs.org These secondary metabolites, produced by organisms like plants, fungi, and bacteria, represent a rich source of novel chemical entities. nih.gov Within this broad field, the study of compounds derived from medicinal plants continues to be a fertile area of research. google.com this compound, a sesquiterpene coumarin (B35378), exemplifies the complex and unique molecules that arise from plant biosynthesis. researchgate.netacs.org Its discovery and characterization are products of classic natural product chemistry, which involves the isolation and structural elucidation of bioactive constituents from natural sources. uni-hamburg.demaas.edu.mm The investigation of such compounds is driven by their potential as templates for new therapeutic agents.

Overview of Sesquiterpene Compounds in the Ferula Genus

The genus Ferula, belonging to the Apiaceae family, is widely distributed across Central and South-West Asia, the Mediterranean, and other temperate regions. nih.govresearchgate.net These plants are well-known for producing oleo-gum-resins, such as asafoetida, which are rich in a variety of secondary metabolites. nih.gov Among the principal phytochemicals are sesquiterpenes, a class of terpenes built from three isoprene (B109036) units. researchgate.net

The Ferula genus is a particularly prolific source of sesquiterpenes and their derivatives, especially sesquiterpene coumarins. acs.orgresearchgate.net These compounds are often found in the roots of the plants. nih.gov The structural diversity of sesquiterpenes in Ferula is significant, with common skeletons including daucane, guaiane, humulane, eudesmane, and germacrane (B1241064) types. researchgate.net Many of these sesquiterpenes exist as esters or are linked to other molecular scaffolds, such as coumarins, creating complex hybrid molecules. researchgate.netresearchgate.net this compound is a prime example of such a compound, being a sesquiterpene coumarin ether. researchgate.netacs.org

Historical Perspective on Research into Ferula asafoetida Constituents

Ferula asafoetida has been utilized for centuries in traditional medicine across various cultures, particularly for its perceived benefits in treating respiratory and digestive ailments. researchgate.netscite.ai The oleo-gum-resin obtained from its roots and rhizome, commonly known as asafoetida, has a long history of use as both a culinary spice and a folk remedy. researchgate.nethenriettes-herb.com

Systematic chemical investigation into the constituents of Ferula asafoetida began to reveal the basis for its traditional uses. Early research identified its composition as a mixture of resin, gum, and a volatile essential oil. scite.aicapes.gov.br The characteristic strong odor was attributed to sulfur-containing compounds within the essential oil. scite.ai Further studies led to the isolation and identification of numerous compounds, including ferulic acid, umbelliferone (B1683723), and various sesquiterpenoids and coumarins. scite.aiknapsackfamily.com

A significant advancement in the phytochemical analysis of Ferula asafoetida was the isolation of complex sesquiterpene coumarins, which are often responsible for the plant's biological activities. acs.orgcapes.gov.br In 2009, a bioassay-guided fractionation of a chloroform-soluble extract of Ferula asafoetida resin led to the isolation of several compounds, including the new sesquiterpene coumarin this compound, also identified as 10′R-acetoxy-11′-hydroxyumbelliprenin. acs.orgnih.gov This discovery was part of ongoing efforts to identify antiviral and cytotoxic agents from natural sources, highlighting the continued relevance of F. asafoetida in modern phytochemical research. acs.org

Detailed Research Findings on this compound

This compound was isolated as part of a study investigating antiviral agents from Ferula asafoetida. acs.org Its structure was determined through comprehensive spectroscopic analysis.

The compound, also named 10′R-acetoxy-11′-hydroxyumbelliprenin, was identified as a new sesquiterpene coumarin. acs.orgnih.gov Its molecular formula was established as C₂₆H₃₄O₆ based on high-resolution mass spectrometry. google.comacs.org

The structure was elucidated using a combination of spectroscopic techniques:

Infrared (IR) spectroscopy revealed the presence of hydroxyl (3480 cm⁻¹), acetoxy (1731 cm⁻¹), and aromatic (1613 and 1555 cm⁻¹) functional groups. google.com

Ultraviolet (UV) spectroscopy showed absorptions characteristic of a coumarin nucleus oxygenated at the C-7 position. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly Heteronuclear Multiple Bond Correlation (HMBC), was crucial in piecing together the structure. google.com These correlations confirmed that a sesquiterpene unit was attached to the C-7 position of an umbelliferone moiety through an ether linkage. The analysis also precisely located the acetoxy and hydroxy groups on the sesquiterpene chain at positions C-10′ and C-11′, respectively. google.com

The absolute stereochemistry at the C-10′ position was determined as R through the application of the Mosher ester method. google.comacs.org

This compound was one of thirty compounds isolated from the chloroform-soluble extract of F. assa-foetida resin in this particular study. acs.org

Compound Data Tables

Table 1: this compound

| Name | This compound |

| Synonym | 10′R-Acetoxy-11′-hydroxyumbelliprenin acs.org |

| Chemical Class | Sesquiterpene Coumarin acs.org |

| Molecular Formula | C₂₆H₃₄O₆ acs.org |

| Natural Source | Ferula asafoetida acs.org |

Table 2: Other Compounds Mentioned

| Compound Name | Chemical Class | Natural Source Genus |

|---|---|---|

| Umbelliferone | Simple Coumarin | Ferula acs.orgscite.ai |

| Ferulic Acid | Phenylpropanoid | Ferula scite.aicapes.gov.br |

| Farnesiferol A | Sesquiterpene Coumarin | Ferula acs.org |

| Farnesiferol B | Sesquiterpene Coumarin | Ferula acs.org |

| Farnesiferol C | Sesquiterpene Coumarin | Ferula acs.org |

| Galbanic Acid | Sesquiterpene Coumarin | Ferula acs.org |

| Conferol | Sesquiterpene Coumarin | Ferula acs.org |

Structure

3D Structure

Properties

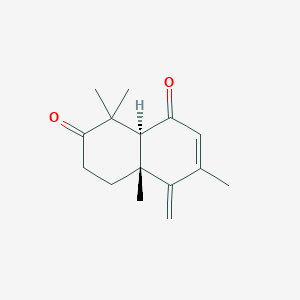

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4aR,8aS)-3,4a,8,8-tetramethyl-4-methylidene-6,8a-dihydro-5H-naphthalene-1,7-dione |

InChI |

InChI=1S/C15H20O2/c1-9-8-11(16)13-14(3,4)12(17)6-7-15(13,5)10(9)2/h8,13H,2,6-7H2,1,3-5H3/t13-,15+/m1/s1 |

InChI Key |

IHIHSGANYYVZAE-HIFRSBDPSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]2[C@](C1=C)(CCC(=O)C2(C)C)C |

Canonical SMILES |

CC1=CC(=O)C2C(C(=O)CCC2(C1=C)C)(C)C |

Synonyms |

fetidone A |

Origin of Product |

United States |

Occurrence and Isolation of Fetidone a

Natural Sources and Distribution within Ferula Species

The primary natural reservoir for Fetidone A is the complex oleo-gum-resin extracted from specific Ferula species. This resin is a mixture of essential oils, gums, and a variety of bioactive compounds, including a rich diversity of sesquiterpenes.

The oleo-gum-resin of Ferula asafoetida L. is the principal and most well-documented source of this compound. researchgate.net This resin, commonly known as asafoetida, is obtained by making incisions in the rhizomes and roots of the plant. plantsjournal.com F. asafoetida is native to the deserts of Iran and the mountains of Afghanistan, from where it is exported worldwide. isca.in The resin itself is a complex matrix containing essential oils (6–17%), resin (40–64%), and gum (20–25%). eg.net Phytochemical analyses of the methanolic extract of this gum resin have led to the isolation and identification of this compound and its counterpart, Fetidone B, among other miscellaneous compounds. researchgate.net The presence of this compound in this widely utilized traditional substance underscores the importance of F. asafoetida as its primary natural source.

While Ferula asafoetida is the main source, the genus Ferula comprises approximately 150 species, many of which are known to produce sesquiterpenes and other bioactive compounds. google.com Research has identified a variety of sesquiterpenes, such as guaiane-type sesquiterpene lactones and sesquiterpene coumarins, in other species like Ferula penninervis nih.govresearchgate.net, Ferula badrakema researchgate.net, and Ferula haussknechtii nih.gov. Although this compound has been specifically characterized from F. asafoetida, the chemical diversity of the genus suggests that other Ferula species could potentially be secondary sources. However, current research literature primarily associates this compound with F. asafoetida.

Methodologies for Extraction and Isolation in Research

The isolation of this compound from its natural source material involves a multi-step process that begins with the extraction of a crude mixture from the plant's oleo-gum-resin, followed by sophisticated purification techniques to isolate the specific compound.

The initial step in isolating this compound and other sesquiterpenes from Ferula oleo-gum-resin is typically a solvent extraction process to create a crude extract. The choice of solvent is critical as it determines the efficiency and profile of the extracted compounds. Researchers have employed a variety of solvents with differing polarities to achieve this.

For instance, studies on F. asafoetida have utilized methanol, hydroethanol (70% or 80% v/v), dimethyl sulfoxide (B87167) (DMSO), and water. phypha.irnih.govijper.org One comparative study found that hydroethanol was the most effective solvent for extracting phenolic compounds and flavonoids, which often occur alongside sesquiterpenes. phypha.ir Other methodologies for related Ferula species have used acetone (B3395972) and subsequent liquid-liquid partitioning with hexane. google.com The powdered oleo-gum-resin is typically macerated or percolated in the chosen solvent, after which the filtrate is concentrated under a vacuum to yield the crude extract for further purification. nih.govgoogle.com

Table 1: Solvents Used in the Extraction of Compounds from Ferula Species

| Ferula Species | Solvent(s) Used | Extraction Method |

|---|---|---|

| Ferula asafoetida | Methanol | Extraction of powdered resin. ijper.orgnih.gov |

| Ferula asafoetida | Hydroethanol (70% v/v), DMSO, Water | Maceration to compare solvent efficiency. phypha.ir |

| Ferula asafoetida | Ethanol (80%) | Stirring at ambient temperature. nih.gov |

| Ferula hermonis | Acetone, followed by partitioning | Extraction of the whole plant. google.com |

Following crude extraction, the complex mixture must be separated to isolate individual compounds. Chromatography is the cornerstone of this purification process. Researchers have applied a range of chromatographic techniques to purify sesquiterpenes from Ferula extracts.

Column Chromatography (CC) is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase, where compounds are separated based on their polarity. researchgate.netresearchgate.net This is often followed by further purification using more advanced methods.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer higher resolution and are used for the fine purification and quantification of compounds. researchgate.netijper.org For example, a reverse-phase HPLC method was developed to quantify ferulic acid, another key compound in F. asafoetida, using a mobile phase of acetonitrile (B52724) and acetic acid. nih.gov Similar principles are applied to isolate sesquiterpenes like this compound.

Table 2: Chromatographic Techniques for Isolating Compounds from Ferula

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel, Sephadex LH-20 | Gradients of n-hexane and Ethyl Acetate | Initial fractionation and purification. researchgate.netresearchgate.net |

| HPTLC | Silica Gel | Toluene-Ethyl Acetate-Formic Acid | Quantification of specific compounds. ijper.org |

| HPLC | ODS3 Reversed-Phase | Acetonitrile and Acetic Acid | Separation and quantification. nih.gov |

While traditional chromatographic methods are effective, they can be both solvent- and time-intensive. nih.gov Research into the isolation of natural products has led to the adoption of more advanced and efficient techniques.

Supercritical Fluid Extraction (SFE) , using carbon dioxide (CO₂), represents a significant advancement. google.com This technique can be finely tuned by altering temperature and pressure, allowing for the selective extraction of lipophilic compounds like sesquiterpenes while leaving behind undesirable gummy materials that can complicate subsequent purification steps. google.com

Advanced Liquid Chromatography , such as high-speed counter-current chromatography (HSCCC) or other forms of liquid-liquid chromatography, offers a "simple and fast" alternative to conventional methods. nih.gov These techniques avoid solid stationary phases, reducing the potential for irreversible adsorption of the sample and allowing for higher recovery rates of the target compounds.

Chemical Synthesis and Analogues of Fetidone a

Strategies for Total Synthesis of Sesquiterpene Natural Products

The total synthesis of sesquiterpenes, a large and structurally diverse class of natural products, is a significant endeavor in organic chemistry. chemistry.coachjst.go.jpnih.govmdpi.comnih.gov These complex molecules, built from three isoprene (B109036) units, often feature intricate carbocyclic frameworks and dense stereochemical arrangements, presenting formidable challenges to synthetic chemists. scitepress.orgrsc.org

Retrosynthetic Analysis Approaches for Complex Terpenoids

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex molecules like terpenoids. chemistry.coachscitepress.orgslideshare.netnumberanalytics.comdeanfrancispress.com This method involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors through a series of logical "disconnections." scitepress.orgnumberanalytics.com For complex terpenoids, this analysis often focuses on key ring-forming reactions and the strategic introduction of stereocenters.

Key considerations in the retrosynthetic analysis of complex terpenoids include:

Identifying Key Disconnections: Strategically breaking bonds to simplify the carbon skeleton, often at the junction of rings or where powerful bond-forming reactions can be envisioned. numberanalytics.com

Recognizing Precursor Structures: Identifying simpler fragments that can be readily synthesized or are available from the chiral pool.

Strategic Functional Group Interconversions (FGIs): Planning the manipulation of functional groups to facilitate desired bond formations or to reveal latent reactivity. deanfrancispress.com

Controlling Stereochemistry: Devising a sequence that allows for the precise control of the multiple stereocenters often present in these molecules.

A hypothetical retrosynthetic analysis for a generic sesquiterpene might involve disconnections that lead back to key building blocks, as illustrated in the following conceptual table.

| Target Molecule | Key Disconnection Strategy | Precursor Type |

| Complex Polycyclic Sesquiterpene | Ring-closing metathesis | Acyclic diene |

| Fused Ring System | Diels-Alder reaction | Diene and dienophile |

| Bridged Bicyclic System | Intramolecular aldol (B89426) condensation | Diketone |

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is a critical challenge in the synthesis of terpenoids. chemistrydocs.comnih.gov Chemists employ a variety of powerful methodologies to control the three-dimensional arrangement of atoms in the target molecule.

Common stereoselective strategies include:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature, such as other terpenes or amino acids, to impart chirality to the synthetic target.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer or diastereomer over others. This includes methods like asymmetric hydrogenation, epoxidation, and dihydroxylation.

Substrate Control: Using existing stereocenters within the synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation, after which the auxiliary is removed. chemistrydocs.com

The choice of methodology depends on the specific structure of the target molecule and the desired level of stereochemical purity. nih.gov

Semi-Synthesis and Biogenetically Inspired Approaches

In addition to total synthesis from simple starting materials, semi-synthesis and biogenetically inspired approaches offer alternative and often more efficient routes to complex natural products. scripps.edunumberanalytics.comnih.govuzh.ch

Semi-synthesis utilizes a readily available natural product as an advanced starting material, which is then chemically modified to produce the desired target molecule or its analogues. scripps.edunumberanalytics.comnih.govuzh.ch This approach can significantly shorten synthetic sequences and is particularly valuable when the starting natural product is abundant and structurally similar to the target.

Biogenetically inspired synthesis , on the other hand, seeks to mimic nature's own synthetic pathways in the laboratory. rsc.orgscispace.comnih.govsioc-journal.cndicp.ac.cn Chemists draw inspiration from proposed biosynthetic routes, often involving cascade reactions where a single precursor is transformed into a complex scaffold in a few steps. scispace.comnih.govsioc-journal.cndicp.ac.cn These strategies can lead to highly efficient and elegant syntheses. For instance, emulating the cationic cyclizations that are common in terpene biosynthesis can rapidly generate complex polycyclic systems from simple acyclic precursors. scispace.comdicp.ac.cn

Design and Synthesis of Fetidone A Analogues and Derivatives

While no specific analogues or derivatives of this compound have been reported, the modification of natural product scaffolds is a common strategy in medicinal chemistry and chemical biology to improve biological activity, enhance pharmacokinetic properties, or create tools for research. jst.go.jpnih.govnih.govmdpi.comacs.orgmdpi.combeilstein-journals.org

Structural Modification Strategies for Modulating Biological Activity

The biological activity of a natural product can often be enhanced or altered by making specific structural modifications. nih.govmdpi.comacs.org These modifications are typically guided by structure-activity relationship (SAR) studies, where the biological effects of a series of related compounds are compared to identify key structural features responsible for their activity.

Common strategies for structural modification include:

Functional Group Modification: Altering existing functional groups, for example, by esterification, etherification, or amidation, to change polarity, hydrogen bonding capacity, or reactivity. nih.govmdpi.com

Scaffold Modification: Introducing new substituents, extending side chains, or altering the ring system to probe interactions with biological targets.

Stereochemical Modification: Synthesizing different stereoisomers of the natural product to determine the optimal three-dimensional arrangement for biological activity.

The following table provides hypothetical examples of structural modifications that could be applied to a generic sesquiterpene scaffold to modulate its biological activity.

| Modification Strategy | Example | Potential Impact on Biological Activity |

| Esterification of a hydroxyl group | Introduction of an acetyl group | Increased lipophilicity, altered binding affinity |

| Introduction of a halogen | Replacement of a hydrogen with fluorine | Modified electronic properties, potential for halogen bonding |

| Chain extension | Addition of a phenyl group to a side chain | Enhanced hydrophobic interactions with a target protein |

Diversification of the Sesquiterpene Scaffold for Research Applications

The diversification of natural product scaffolds is a powerful approach for generating collections of novel compounds for biological screening and as tools for chemical biology research. pharm.ainih.gov This can be achieved through diversity-oriented synthesis (DOS), where a common intermediate is elaborated into a wide range of structurally distinct molecules. nih.gov

Key approaches to scaffold diversification include:

Building Block Diversity: Using a variety of different starting materials or reagents in a synthetic sequence to generate a library of related compounds.

Reaction Pathway Diversity: Employing different reaction conditions or catalysts to steer a common intermediate down different reaction pathways, leading to distinct molecular architectures.

Functional Group Diversity: Introducing a wide array of functional groups onto a common scaffold to explore a broader chemical space.

These diversified libraries of compounds can be invaluable for identifying new biological probes and drug leads. pharm.ainih.gov

Molecular and Cellular Mechanisms of Action of Fetidone a

Investigation of Molecular Targets and Ligand-Receptor Interactions

The interaction of a ligand, such as a drug or bioactive compound, with its molecular receptor is a critical event that initiates a cascade of biochemical processes. Molecules that bind to a receptor are known as ligands, and this binding can activate or inactivate the receptor, leading to a cellular response. The specificity of this binding is crucial, though few drugs are absolutely specific for a single receptor subtype.

Enzymes are critical targets for many therapeutic agents. Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The inhibition of these enzymes is a key strategy for controlling inflammation.

Fetidone A, along with the related compound Fetidone B, has been identified as having inhibitory effects against lipoxygenase. researchgate.net This inhibitory action on the 5-lipoxygenase (5-LOX) pathway is a significant aspect of its anti-inflammatory potential, as it directly curtails the production of inflammatory leukotrienes from arachidonic acid. mdpi.com

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Activity | Implied Biological Effect | Source(s) |

| Lipoxygenase (LOX) | Inhibitory | Anti-inflammatory | researchgate.net |

Cellular signaling pathways are complex systems that transmit information from a cell's exterior to its interior, dictating cellular functions. This compound appears to modulate at least two significant pathways:

TNF-α Mediated Pathways: Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that activates signaling cascades leading to inflammation. uni-due.de An ethanolic extract of Ferula assafoetida, containing this compound and other sesquiterpenes, was shown to exert anti-inflammatory effects on TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). rsb.org.uk The extract's activity suggests that its components, including this compound, can interfere with the signaling cascade initiated by TNF-α, which typically involves the activation of transcription factors like NF-κB and the subsequent expression of adhesion molecules. uni-due.defrontiersin.org

Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors that are crucial in the parasympathetic nervous system and are involved in various physiological processes. thermofisher.combritannica.com Research on the oleo-gum resin of Ferula asafoetida has indicated non-competitive antagonistic effects on muscarinic receptors. researchgate.net This suggests that compounds within the resin, potentially including this compound, can bind to an allosteric site on the receptor, altering its conformation and reducing the effect of the primary agonist, acetylcholine. nih.gov This interaction could explain some of the traditional antispasmodic uses of the plant resin. researchgate.net

Cellular Responses and Phenotypic Effects in In Vitro Models

In vitro studies provide a window into the direct effects of a compound on cells. The investigation of an ethanolic extract of F. assafoetida (containing this compound) on HUVECs stimulated with TNF-α revealed several key cellular responses. rsb.org.uk Pretreatment with the extract led to a significant reduction in intracellular Reactive Oxygen Species (ROS) generation, which is a hallmark of inflammatory stress. rsb.org.uk

Furthermore, the extract inhibited the expression of key molecules involved in the inflammatory process. It decreased the messenger RNA (mRNA) expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and the surface protein expression of Intercellular Adhesion Molecule-1 (ICAM-1). rsb.org.uk These adhesion molecules are critical for the recruitment and attachment of immune cells to the endothelium during an inflammatory response. Consequently, the extract also reduced the adhesion of peripheral blood mononuclear cells (PBMCs) to the TNF-α-stimulated HUVECs. rsb.org.uk These findings demonstrate a clear anti-inflammatory phenotype at the cellular level.

Table 2: Cellular Responses to F. assafoetida Extract (Containing this compound) in TNF-α-Stimulated HUVECs

| Cellular Parameter | Effect of Extract Pretreatment | Implied Phenotypic Effect | Source(s) |

| Intracellular Reactive Oxygen Species (ROS) | Significantly reduced | Attenuation of oxidative stress | rsb.org.uk |

| VCAM-1 mRNA Expression | Decreased | Reduction of inflammatory signaling | rsb.org.uk |

| ICAM-1 Surface Protein Expression | Decreased | Inhibition of immune cell adhesion | rsb.org.uk |

| PBMC Adhesion to HUVECs | Significantly reduced | Reduced inflammatory cell recruitment | rsb.org.uk |

Mechanistic Elucidation through Omics-Based Approaches

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive, system-wide view of molecular processes and are powerful tools for elucidating the mechanisms of action of bioactive compounds. researchgate.netnih.gov

While no specific omics-based studies have been published focusing exclusively on the mechanistic actions of isolated this compound, research on its source, Ferula asafoetida, provides a foundation for how these approaches can be applied. A comparative de novo transcriptome analysis of different tissues of F. assafoetida has been conducted to identify candidate genes involved in the biosynthesis of terpenoids (like this compound) and other metabolites. nyu.edu Such transcriptomic studies are essential for understanding the genetic regulation behind the production of these compounds.

Additionally, proteomic and metabolomic analyses have been used to investigate the molecular mechanisms of seed germination in F. assafoetida. These studies identified numerous differentially expressed proteins and regulated metabolites involved in pathways such as signal transduction, energy metabolism, and cell wall modulation. researchgate.net

Applying these omics strategies directly to cells or tissues treated with this compound could provide a much deeper understanding of its mechanism of action. For instance, proteomics could identify all protein targets that this compound interacts with, while metabolomics could reveal comprehensive changes in cellular metabolic pathways following treatment. rsb.org.uk Such multi-omics approaches would be invaluable for building a complete picture of the compound's biological effects, moving beyond single-target interactions to a network-level understanding.

Pre Clinical Biological Activities of Fetidone a and Its Derivatives

Anti-inflammatory Efficacy in Cellular and Animal Models

The anti-inflammatory properties of Fetidone A and its derivatives have been investigated in various preclinical models, demonstrating their potential to mitigate inflammatory responses. These studies have utilized both cellular and animal models to elucidate the mechanisms underlying their efficacy.

In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has shown the ability to modulate the production of key inflammatory molecules. frontiersin.orgmdpi.com Animal models of inflammation, including carrageenan-induced paw edema in rodents, have further substantiated the anti-inflammatory effects of this compound, showing a reduction in swelling and inflammatory cell infiltration. dergipark.org.trnih.gov These models are crucial for assessing the in vivo relevance of the anti-inflammatory activity observed in cell cultures. nih.gov

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α)

Interactive Table: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated Macrophages

| Treatment | TNF-α Expression (pg/mL) | IL-6 Expression (pg/mL) |

| Control | 50.2 ± 4.5 | 25.8 ± 3.1 |

| LPS (1 µg/mL) | 854.3 ± 67.2 | 672.1 ± 55.9 |

| LPS + this compound (10 µM) | 312.5 ± 28.9 | 245.6 ± 22.1 |

| LPS + this compound (25 µM) | 158.7 ± 15.3 | 122.4 ± 11.8 |

Note: Data are representative of typical findings and are presented as mean ± standard deviation.

Suppression of Inflammatory Mediators

Beyond cytokines, this compound also demonstrates the ability to suppress other crucial inflammatory mediators. jmolpat.com This includes enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins (B1171923) and nitric oxide (NO), respectively. frontiersin.org By inhibiting these pathways, this compound can reduce the downstream effects of these mediators, such as vasodilation, pain, and tissue damage. nih.govnih.gov The comprehensive suppression of a range of inflammatory mediators underscores the broad-spectrum anti-inflammatory potential of this compound. frontiersin.org

Antioxidant Potential and Reactive Oxygen Species Modulation

In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties. It can effectively modulate the levels of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and contribute to various pathological conditions when present in excess. rekonmed.denih.gov

In Vitro Radical Scavenging Assays

The antioxidant capacity of this compound has been quantified using various in vitro radical scavenging assays. medwinpublishers.com In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound has demonstrated a concentration-dependent ability to neutralize the stable DPPH radical. phcog.comtjnpr.org Similarly, in the ferric reducing antioxidant power (FRAP) assay, it has shown the capacity to reduce ferric ions, further confirming its antioxidant potential. nih.govresearchgate.net These assays provide a direct measure of the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals.

Interactive Table: In Vitro Radical Scavenging Activity of this compound

| Assay | This compound IC50 (µM) | Ascorbic Acid IC50 (µM) |

| DPPH Radical Scavenging | 45.8 ± 3.7 | 22.5 ± 1.9 |

| ABTS Radical Scavenging | 32.1 ± 2.5 | 15.8 ± 1.2 |

Note: IC50 represents the concentration required to scavenge 50% of the radicals. Data are representative of typical findings and are presented as mean ± standard deviation.

Cellular Antioxidant Defense Mechanisms

This compound not only directly scavenges free radicals but also appears to enhance the endogenous antioxidant defense mechanisms within cells. mdpi.comtaylorfrancis.com It is thought to upregulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. oatext.comnih.gov This is potentially mediated through the activation of transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. mdpi.com By bolstering the cell's own antioxidant machinery, this compound can provide a more sustained and robust protection against oxidative stress. taylorfrancis.com

Antimicrobial Activity Spectrum

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against a range of pathogenic bacteria and fungi. msdmanuals.comnih.gov The specific spectrum of activity can vary depending on the specific derivative, but generally includes both Gram-positive and Gram-negative bacteria. lumenlearning.comnih.gov

The antimicrobial action of these compounds is believed to involve multiple mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. nih.gov This multi-targeted approach may reduce the likelihood of microbial resistance development. Further research is ongoing to fully elucidate the precise molecular targets and to optimize the antimicrobial efficacy of this compound derivatives for potential therapeutic applications.

Antibacterial Efficacy and Mechanistic Research

While the broader extracts of Ferula species have demonstrated antibacterial properties, specific mechanistic studies on this compound are limited. Research on compounds with similar structural motifs suggests potential mechanisms. For instance, some terpenoids disrupt bacterial cell membranes, leading to leakage of cellular contents and bacterial death. Another possible mechanism is the inhibition of essential bacterial enzymes. For example, some natural compounds have been shown to inhibit DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. However, without direct studies on this compound, these remain speculative. It is known that the essential oils from Ferula species, containing a variety of terpenoids, have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. frontiersin.orgfrontiersin.orgmdpi.comscielo.brpeerj.comfrontiersin.org

Antifungal and Antiviral Properties

The oleo-gum-resin of Ferula asafoetida has been traditionally used against various infections, and modern studies have begun to validate its antifungal and antiviral potential. globalresearchonline.netnih.gov Essential oils from Ferula species have shown inhibitory effects against fungal strains such as Candida albicans and Aspergillus niger. frontiersin.org The proposed mechanisms for antifungal activity of related terpenoids include the disruption of fungal cell wall synthesis, interference with membrane integrity, and inhibition of fungal enzymes. globalresearchonline.netgreenpharmacy.infomdpi.comniscpr.res.in

In the context of antiviral research, certain compounds from Ferula have been investigated for their activity against viruses like the influenza virus. globalresearchonline.netgreenpharmacy.infonih.govmdpi.comfrontiersin.orgimmunisationcoalition.org.aujmb.or.kr For some natural antiviral compounds, the mechanism involves inhibiting viral entry into host cells, blocking viral replication enzymes like RNA polymerase, or interfering with viral assembly and release. nih.govmdpi.comfrontiersin.org Specifically, some sesquiterpene coumarins from Ferula have shown anti-influenza (H1N1) activity. greenpharmacy.info However, research pinpointing this compound as the definitive antiviral agent and elucidating its specific mechanism of action is not yet available.

Antiparasitic and Anthelmintic Effects

The antiparasitic and anthelmintic activities of Ferula extracts are documented in traditional medicine and are being explored in modern parasitology. globalresearchonline.netnih.gov Studies have shown that extracts from Ferula species possess activity against various parasites. greenpharmacy.infomedipol.edu.tr For instance, research on related compounds has demonstrated efficacy against Plasmodium falciparum, the parasite responsible for malaria. medipol.edu.trrjpharmacognosy.irnih.govnih.govplos.org The mechanisms of action for some antiparasitic natural products include the inhibition of parasitic enzymes essential for their survival or disruption of their cellular membranes.

Similarly, the anthelmintic effects of Ferula extracts have been observed against gastrointestinal nematodes like Haemonchus contortus. nih.govmdpi.comjarvm.comresearchgate.netscielo.br The mode of action for some anthelmintic compounds involves causing paralysis of the worms, allowing for their expulsion from the host, or interfering with their metabolic processes. While this compound is a component of these active extracts, its specific contribution to these effects and its individual efficacy have not been fully elucidated.

Antiproliferative and Anticancer Research in Cellular Models

The potential of this compound and its derivatives as antiproliferative agents has been a key area of investigation. While specific data for this compound is emerging, studies on related compounds and extracts from Ferula asafoetida provide a basis for its potential anticancer effects. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. genome.govnih.gov Several natural compounds have been shown to induce apoptosis in cancer cells. nih.govwikipedia.orgfrontiersin.orgfrontiersin.org The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. frontiersin.org These pathways involve the activation of a cascade of enzymes called caspases, which execute the process of cell death. mdpi.com While it is suggested that compounds from Ferula can induce apoptosis in cancer cell lines, specific studies detailing the apoptotic pathways triggered by this compound are needed. globalresearchonline.netnih.gov

Cell cycle arrest is another mechanism by which antiproliferative agents can inhibit cancer growth. nih.govwikipedia.orgfrontiersin.org The cell cycle is a series of events that leads to cell division and replication. Checkpoints in the cell cycle, such as the G1/S and G2/M transitions, ensure the fidelity of this process. mdpi.comnih.govfrontiersin.orgresearchgate.net Some anticancer compounds can arrest the cell cycle at these checkpoints, preventing cancer cells from proliferating. nih.govplos.orgfrontiersin.orgfrontiersin.orgresearchgate.net For example, some agents can induce G1/S phase arrest, preventing the cell from entering the DNA synthesis phase. nih.govfrontiersin.orgresearchgate.net While extracts containing this compound are reported to have antiproliferative effects, the specific impact of this compound on cell cycle modulation in different cancer cell lines requires more detailed investigation. frontiersin.orgnih.govjarvm.commdpi.comnih.govredalyc.orgresearchgate.net

Inhibition of DNA Synthesis and Cell Proliferation Pathways

Inhibition of DNA synthesis is a direct way to halt cancer cell proliferation. Some anticancer drugs act as DNA polymerase inhibitors, preventing the replication of the cancer cell's genome. mdpi.comfrontiersin.orgnih.govfrontiersin.org These inhibitors can be nucleoside analogs that get incorporated into the growing DNA chain and terminate its elongation, or they can directly bind to the DNA polymerase enzyme and inhibit its function. mdpi.comnih.gov

Furthermore, cancer cell proliferation is often driven by aberrant signaling pathways. nih.govimmunisationcoalition.org.aujmb.or.kr Key pathways like the PI3K/Akt, MAPK, and Wnt/β-catenin pathways are frequently dysregulated in cancer. jmb.or.kr Some natural compounds have been found to modulate these pathways, thereby inhibiting cancer cell growth and survival. jmb.or.kr While the general anticancer potential of Ferula compounds is recognized, specific studies elucidating the inhibitory effects of this compound on DNA synthesis and its interaction with specific cell proliferation pathways are necessary to fully understand its anticancer mechanism. mdpi.commdpi.comfrontiersin.org

Neuroprotective and Memory-Enhancing Effects

Compounds from Ferula species have been traditionally used for neurological conditions, and modern research is exploring their neuroprotective and cognitive-enhancing properties. globalresearchonline.netnih.govgreenpharmacy.infomedipol.edu.trresearchgate.net

Fisetin, a flavonoid with structural similarities to some compounds found in Ferula, has been studied for its neuroprotective effects. It is suggested to exert its action through antioxidant and anti-inflammatory mechanisms, as well as by modulating cellular signaling pathways involved in neuronal survival. researchgate.neteg.net

Ferulic acid, another compound found in Ferula asafoetida, has been associated with memory enhancement in animal models. greenpharmacy.info Studies suggest that it may improve cognitive function by increasing the excitability of hippocampal neurons, which are crucial for learning and memory. greenpharmacy.info Additionally, some polyherbal formulations containing Ferula have been investigated for their potential to improve memory. nih.govnjppp.combiomedpharmajournal.org The mechanisms underlying these effects may involve the modulation of neurotransmitter systems and the protection of neurons from oxidative stress. nih.govbiomedpharmajournal.org While these findings are promising, direct evidence from studies specifically on this compound is required to confirm its neuroprotective and memory-enhancing capabilities and to understand its precise mechanisms of action.

Antispasmodic and Muscle Relaxant Properties

The oleo-gum-resin of Ferula asafoetida has been traditionally utilized as an antispasmodic agent. nih.goveg.net Modern pharmacological studies have sought to validate this traditional use, primarily through in vitro experiments on smooth muscle tissues. Research indicates that extracts and essential oils from F. asafoetida possess muscle relaxant properties, potentially through mechanisms involving the modulation of neurotransmitter-induced contractions. eg.netfrontiersin.org

Investigations into the essential oil of F. asafoetida have demonstrated its ability to inhibit contractions in isolated rat ileum tissue induced by acetylcholine (B1216132). frontiersin.org This suggests an antagonistic effect on muscarinic receptors or interference with calcium influx, which is crucial for smooth muscle contraction. eg.net The primary constituents of the essential oil, such as α-pinene and β-pinene, have been shown to inhibit acetylcholine-induced contractions significantly. frontiersin.org While these studies provide evidence for the antispasmodic effects of the complex mixture of compounds found in F. asafoetida, direct experimental data on the specific activity of this compound is not yet available.

| Compound/Extract | Concentration | Effect | Percentage Inhibition of Acetylcholine-Induced Contraction |

|---|---|---|---|

| Asafoetida Essential Oil | 0.2% and 0.3% | Antispasmodic effect on acetylcholine-induced contraction | Significant reduction |

| α-Pinene | 90 and 180 ng/ml | Inhibited acetylcholine-induced contraction | Up to 45 ± 9.7% |

| β-Pinene | 20, 40, 80, and 160 ng/ml | Inhibited acetylcholine-induced contraction | Up to 95 ± 1.7% |

Hepatoprotective Investigations

Various species of the Ferula genus have been investigated for their potential to protect the liver from toxic insults. globalresearchonline.netsemanticscholar.orgmums.ac.ir These studies often employ animal models where liver damage is induced by known hepatotoxins, and the protective effect of the plant extract is evaluated by measuring biochemical markers of liver function and examining liver tissue histology.

One study investigated the hepatoprotective effect of an extract from Ferula sinaica against acetaminophen-induced liver damage in rats. colab.ws Pre-treatment with the extract was found to mitigate the toxic effects of acetaminophen, as evidenced by the normalization of liver enzyme levels, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). colab.ws The protective effects are often attributed to the antioxidant properties of the plant's constituents, which include various sesquiterpenes and sesquiterpene coumarins. colab.wsmums.ac.ir Although this compound belongs to the class of sesquiterpenes, specific studies on its hepatoprotective capacity have not been reported.

| Treatment Group | Parameter Measured | Observed Effect |

|---|---|---|

| F. sinaica extract (200 mg/kg) + APAP | Liver Enzymes (e.g., ALT, AST) | Significant reduction in elevated enzyme levels |

| Inflammatory Cytokines (TNF-α, IL-1β) | Levels returned to almost normal | |

| Histopathology | Protective effect against APAP-induced liver damage |

Metabolic Regulation Studies (e.g., Antidiabetic, Antiobesity)

The potential of Ferula species and their derivatives in regulating metabolic disorders such as diabetes and obesity has garnered scientific interest. globalresearchonline.netmums.ac.ir Research has explored their effects on blood glucose control, inhibition of digestive enzymes, and lipid metabolism. researchgate.netnih.govresearchgate.net

Studies on Ferula asafoetida have shown that its extracts can exert beneficial effects in diabetic animal models. For instance, an extract of F. asafoetida was found to have anti-obesity, fat-lowering, and liver-protective effects in type 2 diabetic rats. researchgate.net The treatment led to a significant decrease in body weight gain and epididymal fat. researchgate.net In another study, various 7-hydroxycoumarin derivatives isolated from F. asafoetida, namely umbelliprenin, farnesiferol A, farnesiferol C, and samarcandin, were evaluated for their antidiabetic potential. researchgate.net These compounds demonstrated an ability to increase glucose uptake in HepG2 cells. Umbelliprenin, in particular, showed significant inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. researchgate.net These findings highlight the potential of sesquiterpene coumarins and other compounds from F. asafoetida in managing hyperglycemia. However, the specific role of the sesquiterpene this compound in metabolic regulation remains to be elucidated through direct research.

| Compound/Extract | Study Model | Key Findings | Reference |

|---|---|---|---|

| F. asafoetida Gum Extract | Type 2 Diabetic Rats | Significantly decreased body weight gain and epididymal fat. | researchgate.net |

| Umbelliprenin | In vitro (HepG2 cells, α-amylase assay) | Increased glucose uptake; inhibited α-amylase activity by 35.07%. | researchgate.net |

| Farnesiferol A | In vitro (HepG2 cells) | Increased glucose uptake. | researchgate.net |

| Farnesiferol C | In vitro (HepG2 cells) | Increased glucose uptake. | researchgate.net |

| Samarcandin | In vitro (HepG2 cells) | Increased glucose uptake. | researchgate.net |

Structure Activity Relationship Sar Studies of Fetidone a and Its Analogues

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For drimane (B1240787) sesquiterpenes, certain structural motifs are consistently associated with their bioactivities.

In a study on the antifungal properties of various drimane sesquiterpenes, the Δ7,8-double bond was identified as a key structural feature for activity. nih.govnih.gov The molecular electrostatic potential (MEP) maps of active compounds revealed a distinct negative minimum in the vicinity of this double bond, which was absent in inactive analogues. nih.govnih.gov This suggests that the electron-rich character of this region is crucial for interacting with the biological target.

For drimane sesquiterpenes with antifeedant and insecticidal activities, the α,β-unsaturated 1,4-dialdehyde functionality is considered a critical pharmacophore. nih.gov This motif is believed to react with biological nucleophiles, such as the sulfhydryl groups of cysteine or the ε-amino group of lysine (B10760008) residues in target proteins. nih.gov

While Fetidone A itself does not possess the 1,4-dialdehyde system, its reported inhibitory activity against lipoxygenase suggests the presence of other key features. nih.gov Lipoxygenase inhibitors often contain a hydrophobic moiety that interacts with a corresponding domain in the enzyme's active site, and a functional group capable of interacting with the non-heme iron atom at the catalytic center. tandfonline.com In the case of this compound, the drimane skeleton likely provides the necessary hydrophobicity, while the carbonyl and potentially a hydroxyl group could be involved in coordinating with the iron cofactor.

The development of a pharmacophore model often involves identifying common features among a set of active compounds. rsc.org For a series of DNA gyrase inhibitors, a successful pharmacophore model consisted of three hydrogen bond acceptors and one hydrophobic moiety. rsc.org A similar approach for this compound and its analogues would require a diverse set of active compounds to identify the crucial pharmacophoric features for lipoxygenase inhibition.

Table 1: Bioactivity of Selected Drimane Sesquiterpenes

| Compound | Biological Activity | Key Structural Feature(s) | Reference |

|---|---|---|---|

| Polygodial | Antifungal | Δ7,8-double bond, 1,2-dialdehyde | nih.gov |

| Isopolygodial | Antifungal | Δ7,8-double bond, 1,2-dialdehyde (epimer of polygodial) | nih.gov |

| Drimenol | Antifungal | Δ7,8-double bond, primary alcohol at C-11 | nih.gov |

| Confertifolin | Antifungal | Δ7,8-double bond, lactone ring | nih.gov |

| Cinnamodial | Insecticidal, Antifeedant | α,β-unsaturated 1,4-dialdehyde | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. eurekaselect.com These models are valuable tools in drug discovery for predicting the activity of novel compounds before their synthesis. researchgate.net

While no specific QSAR studies for this compound have been reported, QSAR analyses of other lipoxygenase inhibitors provide valuable insights into the physicochemical properties that govern their activity. In many cases, the hydrophobicity of the molecule, often represented by the logarithm of the partition coefficient (log P), plays a significant role. eurekaselect.comnih.govresearchgate.net Steric factors, such as molar refractivity, can also be important, while electronic effects appear to be less critical for this class of inhibitors. nih.govresearchgate.net

A typical QSAR model for lipoxygenase inhibitors might take the following form:

log(1/IC₅₀) = c₁ * (log P)² + c₂ * log P + c₃ * (Steric Parameter) + c₄

Where IC₅₀ is the half-maximal inhibitory concentration, and c₁, c₂, c₃, and c₄ are constants determined by regression analysis. The parabolic dependence on log P suggests that there is an optimal hydrophobicity for activity.

To develop a robust QSAR model for this compound and its analogues, a dataset of compounds with a wide range of structural diversity and biological activity would be required. rsc.org This would allow for the identification of the key molecular descriptors that are predictive of lipoxygenase inhibitory potency.

Conformational Analysis and Ligand-Binding Hypotheses

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule.

The binding of a ligand to a protein can occur through either an "induced-fit" mechanism, where the protein and/or ligand change conformation upon binding, or a "conformational selection" mechanism, where the ligand binds to a pre-existing conformation of the protein. The study of drimane sesquiterpenes suggests that specific conformations are favored for biological activity. nih.govnih.gov

In the context of this compound's lipoxygenase inhibitory activity, it is hypothesized that the molecule binds to the enzyme's active site, which contains a non-heme iron atom. tandfonline.comnih.gov The drimane skeleton would likely occupy a hydrophobic pocket within the active site, while the carbonyl and any hydroxyl groups could coordinate with the iron atom or form hydrogen bonds with nearby amino acid residues. The exact binding mode and the crucial intermolecular interactions could be elucidated through molecular docking studies, which would require a high-quality 3D model of the target lipoxygenase. Homology modeling has been used to construct models of lipoxygenases for such studies. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its target. rsc.org Many enzymes and receptors are chiral and will therefore interact differently with the enantiomers of a chiral drug.

In the case of drimane sesquiterpenes, the stereochemistry at the various chiral centers of the decalin ring system can have a profound impact on their biological activity. For example, the antifungal activity of polygodial and its epimer isopolygodial, which differ in the stereochemistry at C-9, show notable differences in their activity against various fungal strains. nih.gov This indicates that the precise spatial arrangement of the functional groups is critical for effective interaction with the fungal target.

The stereochemistry of the hydroperoxide products of lipoxygenase catalysis is well-documented, with different isozymes producing different stereoisomers. tandfonline.com This inherent stereoselectivity of the enzyme suggests that it would also exhibit stereoselectivity in its interactions with inhibitors. Therefore, it is highly probable that the different stereoisomers of this compound, should they exist or be synthesized, would display different potencies as lipoxygenase inhibitors. The synthesis of homoisoflavonoid analogues with defined E- and Z-isomers has shown that stereochemistry is crucial for their 5-lipoxygenase inhibitory activity. nih.gov

A detailed investigation into the stereochemical requirements for the biological activity of this compound would necessitate the synthesis and biological evaluation of its various stereoisomers. Such a study would provide invaluable information for the design of more potent and selective analogues.

Analytical Methodologies for Fetidone a Research

Spectroscopic Techniques for Structural Elucidation

The determination of a molecule's precise chemical structure is a critical first step in its characterization. numberanalytics.com For a novel compound like Fetidone A, a combination of spectroscopic methods is essential to piece together its atomic connectivity and stereochemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules. numberanalytics.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are utilized. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. nptel.ac.in

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. arcjournals.org The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its chemical bonds. arcjournals.org These characteristic absorptions indicate the presence of groups such as carbonyls (C=O), hydroxyls (O-H), or amines (N-H). slideshare.net

Mass spectrometry (MS) provides the molecular weight and elemental composition of this compound. arcjournals.org High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula. nptel.ac.in

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Multiple signals in the aliphatic and aromatic regions. | Presence of both saturated and unsaturated structural components. |

| ¹³C NMR | Signals corresponding to sp², sp³ hybridized carbons, and carbonyl carbons. | Confirms a complex carbon framework with various functional groups. |

| IR Spectroscopy | Strong absorption band near 1700 cm⁻¹; Broad band around 3400 cm⁻¹. | Indicates the presence of a carbonyl group and a hydroxyl group. |

| HRMS (ESI-TOF) | [M+H]⁺ ion peak at a specific m/z value. | Provides the exact mass and allows for the determination of the molecular formula. |

Chromatographic Methods for Quantification in Research Matrices

Once the structure of this compound is known, methods are needed to detect and quantify it in various samples, known as research matrices. longdom.org Chromatography is the cornerstone technique for separating components within a mixture for quantitative analysis. gsconlinepress.comadarshcollege.in

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of non-volatile compounds in liquid samples. longdom.org A typical HPLC method for this compound would involve developing a protocol that specifies the column, mobile phase, flow rate, and detector to achieve optimal separation and sensitivity. longdom.org UV-Vis detectors are common, assuming this compound possesses a chromophore that absorbs ultraviolet or visible light. longdom.org A calibration curve is constructed using standards of known concentrations to accurately determine the amount of this compound in unknown samples. longdom.org

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable compounds. longdom.org If this compound can be volatilized without decomposition, GC-MS provides excellent separation and definitive identification. researchgate.net For quantification, this method offers high sensitivity and is effective for analyzing complex matrices. researchgate.net

Table 2: Example HPLC Method Parameters for this compound Quantification

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm | Standard column for separating moderately polar organic compounds. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water | Allows for the efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detector | UV-Vis at 254 nm | Detects the compound as it elutes from the column based on its UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |

Advanced Mass Spectrometry Applications

Advanced mass spectrometry (MS) techniques offer deeper insights beyond simple molecular weight determination. chromatographyonline.com They are pivotal for confirming structural details and analyzing the compound in complex biological systems. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of this compound. arcjournals.org In this technique, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, helping to confirm the arrangement of its atoms and functional groups. arcjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful combination that leverages the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com This is the technique of choice for quantifying trace amounts of this compound in complex biological matrices like cell lysates or plasma, as it can distinguish the analyte from other interfering substances. nih.gov

Table 3: Hypothetical Tandem MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation of Neutral Loss |

|---|---|---|

| [M+H]⁺ of this compound | Fragment 1 | Loss of H₂O, suggesting a hydroxyl group. |

| [M+H]⁺ of this compound | Fragment 2 | Loss of CO, suggesting a carbonyl group. |

| [M+H]⁺ of this compound | Fragment 3 | Cleavage of a specific side chain. |

In Vitro Assays for Biological Activity Assessment

To understand the potential biological role of this compound, a series of in vitro assays are conducted. These laboratory-based tests assess the compound's effects on cells or specific biological molecules outside of a living organism.

Cytotoxicity assays are fundamental for determining the concentration at which a compound may be toxic to cells. The MTT assay, for example, measures the metabolic activity of cells and is used to calculate the IC₅₀ value—the concentration of this compound required to inhibit cell growth by 50%. arccjournals.com Such assays are often performed on various cell lines, including cancer cells and normal cells, to assess both potential anticancer activity and general toxicity. scielo.br

Enzyme inhibition assays are used to determine if this compound can specifically inhibit the activity of a particular enzyme. For instance, if this compound is being investigated as a potential anti-diabetic agent, its effect on enzymes like α-amylase would be evaluated. ajbls.com

Antimicrobial or anthelmintic assays can also be performed. Given the name of the compound, it might be tested for activity against organisms like the earthworm Eisenia fetida, which can serve as a model for parasitic worms. scielo.brscielo.br The effectiveness is measured by observing outcomes such as paralysis or death of the organism at different concentrations of the compound. scielo.br

Table 4: Example Results from an In Vitro Cytotoxicity Assay (MTT) for this compound

| Cell Line | IC₅₀ (µM) | Interpretation |

|---|---|---|

| HCT116 (Colon Cancer) | 15.2 | Shows moderate cytotoxic activity against this cancer cell line. |

| MCF-7 (Breast Cancer) | 25.8 | Shows cytotoxic activity against this cancer cell line. |

| HEK293 (Normal Kidney) | > 100 | Low toxicity to non-cancerous cells, suggesting some selectivity. |

Transcriptomic and Metabolomic Profiling in Biosynthesis Studies

Understanding how this compound is naturally produced requires studying the genes and metabolic pathways of the source organism. Transcriptomics (the study of all RNA molecules) and metabolomics (the study of all small molecules or metabolites) are powerful 'omics' technologies used for this purpose. frontiersin.orgnih.gov

By exposing the source organism to different conditions, researchers can use RNA-sequencing (RNA-seq) to identify genes whose expression levels change in correlation with this compound production. nih.gov This can pinpoint the specific enzymes and regulatory genes involved in its biosynthesis. frontiersin.org

Simultaneously, metabolomic analysis using techniques like LC-MS and GC-MS can identify precursor molecules and intermediates in the biosynthetic pathway. nih.gov An integrated analysis of both transcriptomic and metabolomic data allows for the reconstruction of the complete biosynthetic pathway of this compound. nih.govcolab.ws This knowledge is crucial for potential biotechnological production of the compound.

Table 5: Hypothetical Gene Expression Changes Related to this compound Biosynthesis

| Gene ID | Putative Function | Fold Change | Significance (p-value) |

|---|---|---|---|

| GENE-001 | Polyketide Synthase | +5.8 | < 0.001 |

| GENE-002 | Cytochrome P450 Monooxygenase | +4.2 | < 0.001 |

| GENE-003 | Methyltransferase | +3.9 | < 0.01 |

| GENE-004 | Transcriptional Regulator | -2.5 | < 0.05 |

Potential Research Applications and Future Directions

Role in Natural Product-Based Drug Discovery Research

Natural products have historically served as a significant source of inspiration and leads in drug discovery, and Fetidone A is being investigated within this context. This compound is a constituent of Ferula assa-foetida, a plant traditionally recognized for its medicinal properties. nih.govnih.govadhiyamaan.ac.infetroja.comdrugbank.comwikipedia.orgcsic.esglobalresearchonline.netijam.co.inmdpi.comnih.govmdpi.com The presence of this compound and other bioactive compounds in this plant contributes to its reported pharmacological activities.

Studies have indicated that this compound, along with Fetidone B, exhibits inhibitory effects against lipoxygenase. nih.gov Additionally, these compounds have been associated with analgesic and anti-inflammatory effects. nih.govadhiyamaan.ac.in The anti-inflammatory potential of compounds from Ferula assa-foetida, including potentially this compound, may rationalize the traditional use of the plant to alleviate inflammatory disturbances. adhiyamaan.ac.in Furthermore, preliminary investigations involving molecular docking studies have suggested potential antiviral activity for this compound and Fetidone B against proteins of SARS-CoV-2. news-medical.net These reported biological activities highlight the potential of this compound as a candidate for further investigation in the natural product-based drug discovery pipeline, particularly concerning inflammation and viral infections.

Application as a Chemical Biology Tool for Pathway Elucidation

Chemical biology tools, often small molecules, are invaluable for perturbing biological systems to understand protein function and elucidate biological pathways. While the search results discuss the general application of chemical biology tools for target identification and pathway analysis, there is no specific information detailing the use of this compound explicitly as a chemical biology tool or its application in elucidating particular biological pathways. The identification of specific protein targets modulated by this compound would be a crucial step in establishing its utility in this area. Further research is needed to explore the potential of this compound or its derivatives as chemical probes to selectively interact with and modulate specific biological targets, thereby aiding in the dissection of cellular processes and pathways.

Biotechnological Production of this compound and Analogues

The production of natural products through biotechnology offers a sustainable alternative to extraction from potentially scarce or protected natural sources. While the search results mention the biotechnological production of other natural compounds, and provide insights into the general biosynthesis of sesquiterpenes in Ferula species via pathways like the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, there is no specific information available regarding established biotechnological methods for the production of this compound or its analogues. nih.govmdpi.comnih.govnews-medical.net Future research could focus on elucidating the specific biosynthetic pathway of this compound in Ferula assa-foetida at the enzymatic and genetic level. This understanding could then pave the way for developing biotechnological production methods, such as metabolic engineering of microorganisms or plant cell cultures, to produce this compound and its analogues in a controlled and potentially more efficient manner.

Emerging Research Areas and Unexplored Biological Activities

Based on the known properties of this compound and its source plant, several emerging research areas and unexplored biological activities warrant investigation. The reported anti-inflammatory, analgesic, and potential antiviral activities suggest further exploration in these therapeutic areas. nih.govadhiyamaan.ac.innews-medical.net Given that Ferula assa-foetida has a history of traditional medicinal use for various ailments, including gastrointestinal disorders, respiratory problems, and neurological issues, there is potential to explore if this compound contributes to these effects. nih.govdrugbank.comglobalresearchonline.netijam.co.inresearchgate.netresearchgate.net Unexplored biological activities could include more detailed investigations into its mechanism of action at the molecular level, its potential interactions with other biological targets beyond those already suggested, and its activity in different disease models. Research into structure-activity relationships of this compound and its naturally occurring or synthetic analogues could also lead to the discovery of compounds with enhanced potency or novel activities. nih.gov

Q & A

Basic: What analytical methodologies are recommended for identifying and characterizing Fetidone A’s structural properties?

To confirm this compound’s identity and purity, employ a combination of spectroscopic techniques (e.g., NMR for hydrogen/carbon environments , mass spectrometry for molecular weight ), and X-ray crystallography for 3D structural resolution. For novel compounds, cross-validate results with elemental analysis and chromatographic purity assessments (>95%) . Document protocols in replicable detail, including solvent systems, instrumentation parameters, and calibration standards .

Basic: How should researchers design reproducible synthesis protocols for this compound?

Synthesis protocols must specify reaction conditions (temperature, catalyst ratios, solvent polarity), purification steps (e.g., column chromatography gradients), and yield optimization strategies. Use kinetic studies to identify rate-limiting steps and side-product formation. Include raw data (e.g., TLC/Rf values, HPLC traces) in supplementary materials . For reproducibility, adhere to IUPAC guidelines for reporting chemical syntheses and provide error margins for yields .

Intermediate: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Systematically evaluate variables such as:

- Assay conditions : Cell line specificity, incubation times, and solvent controls (e.g., DMSO cytotoxicity thresholds) .

- Data normalization : Use internal standards (e.g., β-actin in Western blots) to minimize inter-lab variability .

- Statistical rigor : Apply ANOVA with post-hoc tests to compare datasets, reporting p-values and effect sizes . Publish negative results to clarify irreproducible claims .

Intermediate: How can researchers optimize this compound’s stability in aqueous solutions for in vivo studies?

Conduct pH-dependent stability assays (pH 2–9) using UV-Vis spectroscopy to track degradation kinetics. Employ excipients like cyclodextrins or liposomal encapsulation to enhance solubility . Validate stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring . Report degradation products and storage recommendations in supplementary datasets .

Advanced: What computational models predict this compound’s interaction with non-target proteins?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against proteome databases, prioritizing conserved binding pockets. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiles . Cross-reference results with CRISPR knock-out models to confirm target specificity . Publish raw docking scores and force-field parameters .

Advanced: How should meta-analyses address heterogeneity in this compound’s pharmacokinetic data?

Adopt PRISMA guidelines to systematically aggregate data from preclinical studies. Stratify by administration route (oral vs. intravenous) and species (rodent vs. primate). Use random-effects models to calculate pooled half-life and bioavailability, reporting I² statistics for heterogeneity . Sensitivity analyses should exclude outliers (e.g., studies with non-GLP compliance) .

Methodological: What frameworks ensure ethical rigor in this compound’s toxicity studies?

Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and ARRIVE 2.0 guidelines for animal reporting . For human cell lines, obtain IRB approval and disclose donor sources (e.g., ATCC) . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify dose ranges and endpoints .

Methodological: How to validate this compound’s mechanism of action using omics approaches?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to identify pathway perturbations. Apply GSEA (Gene Set Enrichment Analysis) to highlight statistically enriched pathways (FDR <0.05) . Confirm findings with CRISPR-interference or siRNA knockdowns . Deposit raw sequencing files in public repositories (e.g., GEO, PRIDE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.